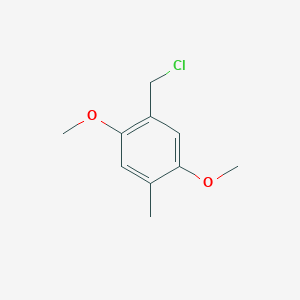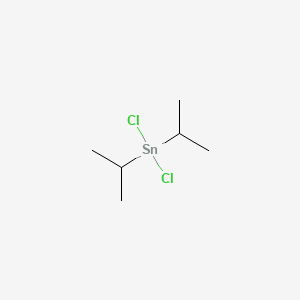
Diisopropyltin dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyltin dichloride is an organotin compound with the chemical formula C6H14Cl2SnThese compounds are characterized by the presence of two organic groups and two halogen atoms attached to a tin atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisopropyltin dichloride can be synthesized through the reaction of tin tetrachloride with isopropylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Diisopropyltin dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropyltin oxide.
Reduction: Reduction reactions can convert it to diisopropyltin hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Diisopropyltin oxide.
Reduction: Diisopropyltin hydride.
Substitution: Various organotin compounds depending on the substituent.
Applications De Recherche Scientifique
Diisopropyltin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Research has explored its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used as a stabilizer in the production of polyvinyl chloride and as a fungicide and insecticide
Mécanisme D'action
The mechanism by which diisopropyltin dichloride exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This binding can disrupt cellular processes, leading to cytotoxic effects. The compound’s ability to form stable complexes with biological molecules is key to its mechanism of action .
Comparaison Avec Des Composés Similaires
Dipropyltin dichloride: Similar in structure but with propyl groups instead of isopropyl groups.
Dibutyltin dichloride: Contains butyl groups and is used in similar applications.
Dimethyltin dichloride: Contains methyl groups and is used as a catalyst in various chemical reactions.
Uniqueness: Diisopropyltin dichloride is unique due to its specific reactivity and the steric effects of the isopropyl groups. These properties make it particularly useful in certain catalytic and synthetic applications where other organotin compounds may not be as effective .
Propriétés
Numéro CAS |
38802-82-3 |
|---|---|
Formule moléculaire |
C6H14Cl2Sn |
Poids moléculaire |
275.79 g/mol |
Nom IUPAC |
dichloro-di(propan-2-yl)stannane |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*3H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
PLOWAKQTEHQOFB-UHFFFAOYSA-L |
SMILES canonique |
CC(C)[Sn](C(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


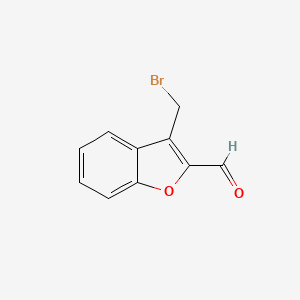
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
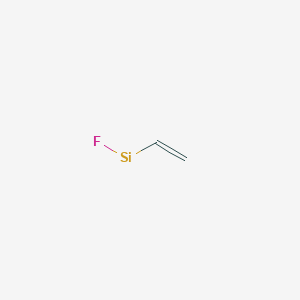
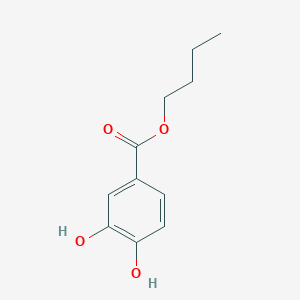
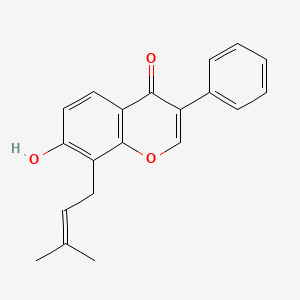
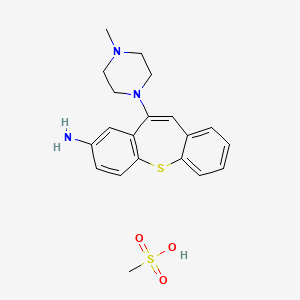
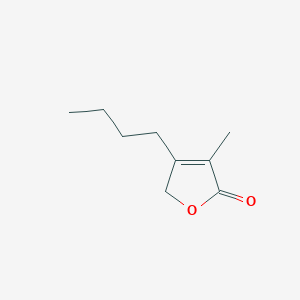
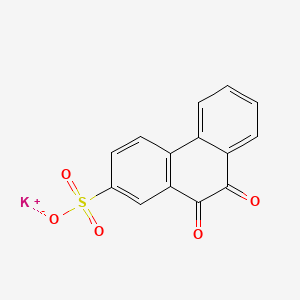
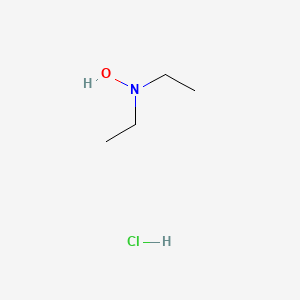
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
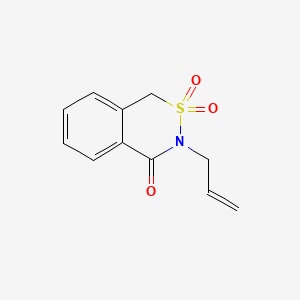
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
